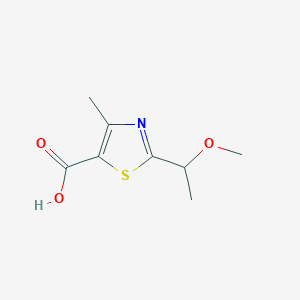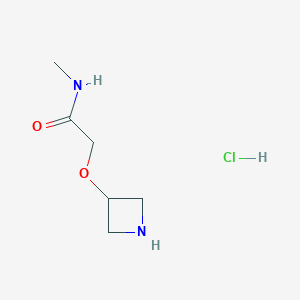
2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClNS . It has a molecular weight of 177.69 . It is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” are not mentioned in the sources, transaminases are known to catalyze the conversion of aldehydes and ketones into amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” are not fully detailed in the sources. It is known that the compound has a molecular weight of 177.69 . Other properties like boiling point, density, and melting point are not specified .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the structure of related molecules. For instance, its derivative, 2-((3-methylthiophen-2-yl)methylene)malononitrile , has been crystallized to study its triclinic structure . This type of analysis is crucial for understanding the molecular geometry, electronic structure, and potential reactivity of the compound.
Materials Science: Organic Electronics
Due to its thiophene core, the compound shows promise in materials science, particularly in the development of organic electronics . Thiophene-based compounds are known for their application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , where they contribute to the advancement of flexible, lightweight, and energy-efficient devices.
Biocatalysis: Transaminase Screening
In biocatalysis, the compound can be used as an amine donor in the screening of transaminases . Transaminases are enzymes that catalyze the transfer of amino groups, which is a key step in the synthesis of enantiomerically pure chiral amines, highly valuable in pharmaceuticals.
Pharmaceutical Industry: Chiral Amine Synthesis
The pharmaceutical industry benefits from the compound’s application in the synthesis of chiral amines. These optically pure amines are essential for creating active pharmaceutical ingredients with specific desired effects .
Enzyme Engineering: Protein Engineering
The compound can be used in enzyme engineering to overcome challenges such as substrate and product inhibition. By using it in assays, researchers can select and optimize transaminases for industrial applications, such as the production of drugs like Januvia® (sitagliptin phosphate) .
Biofuels: Biosynthesis Pathways
Lastly, the compound plays a role in biofuels, where it can be involved in biosynthesis pathways. For example, it can undergo transamination to form imines, which are intermediates in the production of biofuels and other bio-based chemicals .
properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-5-9-7(6)2-4-8;/h3,5H,2,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYAMIIFGELDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)




![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)




![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)
